molecular formula C16H19N3O4S B11166226 N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine

N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine

Cat. No.: B11166226
M. Wt: 349.4 g/mol
InChI Key: CVZIQNSKKCTTJB-ZDUSSCGKSA-N
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Description

4-(METHYLSULFANYL)-2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, which is known for its biological activity, and a butanoic acid backbone, which can be modified for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Butanoic Acid Side Chain: The butanoic acid side chain can be introduced through a condensation reaction between the quinazolinone derivative and a suitable butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions.

    Addition of Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent, such as methylthiolate, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butanoic acid side chain can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Amides, esters

Scientific Research Applications

    Chemistry: As a versatile intermediate for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: As a precursor for the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BUTANOIC ACID is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, in biological systems. The quinazolinone core can inhibit certain enzymes, leading to therapeutic effects. The butanoic acid side chain may enhance the compound’s solubility and bioavailability, improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-4-oxobutanoic acid
  • 4-Oxo-2-butenoic acids

Uniqueness

4-(METHYLSULFANYL)-2-[3-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPANAMIDO]BUTANOIC ACID is unique due to its combination of a quinazolinone core and a butanoic acid side chain with a methylsulfanyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[3-(4-oxoquinazolin-3-yl)propanoylamino]butanoic acid

InChI

InChI=1S/C16H19N3O4S/c1-24-9-7-13(16(22)23)18-14(20)6-8-19-10-17-12-5-3-2-4-11(12)15(19)21/h2-5,10,13H,6-9H2,1H3,(H,18,20)(H,22,23)/t13-/m0/s1

InChI Key

CVZIQNSKKCTTJB-ZDUSSCGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCN1C=NC2=CC=CC=C2C1=O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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